Thiouracil

Description

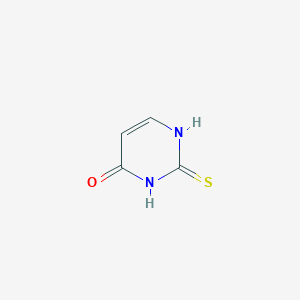

This compound is a nucleobase analogue that is uracil in which the oxo group at C-2 is replaced by a thioxo group. It has a role as an antithyroid drug and a metabolite. It is a thiocarbonyl compound and a nucleobase analogue. It is functionally related to a uracil.

2-Thiouracil has been reported in Euglena gracilis with data available.

This compound is a sulfur-containing uracil. An established antithyroid drug and highly selective inhibitor of nitric oxide synthase (NOS), this compound also covalently binds to dopaquinone, produced by tyrosinase catalyzed oxidation of tyrosine, thereby selectively accumulating in de novo-synthesized melanin in overactive melanin-producing cells and providing a means to localize melanoma cells. (NCI04)

Occurs in seeds of Brassica and Crucifera species. This compound has been used as antithyroid, coronary vasodilator, and in congestive heart failure although its use has been largely supplanted by other drugs. It is known to cause blood dyscrasias and suspected of terato- and carcinogenesis.

Structure

3D Structure

Properties

IUPAC Name |

2-sulfanylidene-1H-pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N2OS/c7-3-1-2-5-4(8)6-3/h1-2H,(H2,5,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEMGGZBWXRYJHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=S)NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4021347 | |

| Record name | Thiouracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4021347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

VERY SLIGHTLY SOL IN WATER (1:2000); PRACTICALLY INSOL IN ETHER, ACIDS; READILY SOL IN ALKALINE SOLN, SLIGHTLY SOL IN ALC; SOL IN ANHYD HYDROGEN FLUORIDE | |

| Record name | 2-THIOURACIL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2954 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

MINUTE CRYSTALS, PRISMS, OR WHITE OR PALE CREAM-COLORED POWDER, PRISMS FROM WATER OR ALC | |

CAS No. |

141-90-2 | |

| Record name | Thiouracil | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=141-90-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thiouracil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000141902 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-thiouracil | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758660 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-thiouracil | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19473 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4(1H)-Pyrimidinone, 2,3-dihydro-2-thioxo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Thiouracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4021347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-thiouracil | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.008 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | THIOURACIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/59X161SCYL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-THIOURACIL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2954 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

NO DEFINITE MP, ABOUT 340 °C WITH DECOMP | |

| Record name | 2-THIOURACIL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2954 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

A Comprehensive Profile of Thiouracil's Biochemical Properties: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiouracil and its derivatives represent a class of heterocyclic compounds that have been pivotal in the management of hyperthyroidism and in the study of thyroid gland physiology.[1][2] Structurally similar to the pyrimidine (B1678525) uracil, the substitution of a sulfur atom for an oxygen atom at the 2-position confers unique biochemical properties, most notably the ability to inhibit the synthesis of thyroid hormones.[1] This technical guide provides a comprehensive overview of the biochemical properties of this compound, with a particular focus on its clinically relevant derivative, propylthis compound (B1679721) (PTU). It details the mechanism of action, pharmacokinetic parameters, and experimental methodologies crucial for research and drug development in this area.

Physicochemical Properties

This compound is a white crystalline solid with limited solubility in water.[2] Its structure allows for tautomeric interconversion between the thione and enol forms.[2] The presence of nitrogen and sulfur atoms imparts both acidic and basic characteristics.[2]

| Property | Value | Reference |

| Molecular Formula | C4H4N2OS | [1] |

| Molar Mass | 128.15 g/mol | [1] |

| Melting Point | ~340 °C (decomposes) | [1] |

Mechanism of Action: Inhibition of Thyroid Hormone Synthesis

The primary pharmacological effect of this compound and its derivatives is the inhibition of thyroid hormone synthesis.[1] This is achieved through the direct inhibition of thyroid peroxidase (TPO), a key enzyme in the thyroid gland.[1] Propylthis compound (PTU) also exhibits a secondary mechanism by inhibiting the peripheral conversion of thyroxine (T4) to the more active triiodothyronine (T3).[2]

The following diagram illustrates the thyroid hormone synthesis pathway and the points of inhibition by this compound derivatives.

Quantitative Biochemical Data

The inhibitory potency of this compound derivatives on thyroid peroxidase is a key determinant of their therapeutic efficacy. The following table summarizes the available quantitative data for propylthis compound (PTU) and methimazole (B1676384) (MMI), another common antithyroid drug.

Table 1: In Vitro Inhibitory Potency against Thyroid Peroxidase (TPO)

| Compound | IC50 Value (µM) | Assay Method | Reference |

| Propylthis compound (PTU) | 1.2 | Amplex UltraRed (AUR)-TPO assay | [3] |

| Propylthis compound (PTU) | 30 | Not specified | [3] |

| Methimazole (MMI) | 0.11 | Amplex UltraRed (AUR)-TPO assay | [3] |

Note: IC50 values can vary depending on the specific assay conditions.

Table 2: In Silico Binding Affinity to Thyroid Peroxidase (TPO)

| Compound | Binding Free Energy (kcal/mol) | Method | Reference |

| Propylthis compound (PTU) | -14.02 (PBTOT) / -15.47 (GBTOT) | Molecular Dynamics (MM-PBSA/GBSA) | [4] |

| Methimazole (MMI) | -11.05 (PBTOT) / -9.43 (GBTOT) | Molecular Dynamics (MM-PBSA/GBSA) | [4] |

PBTOT: Poisson-Boltzmann Total; GBTOT: Generalized Born Total

Pharmacokinetic Properties

The pharmacokinetic profile of propylthis compound has been well-characterized in humans. Data for this compound is less readily available due to its discontinuation in clinical practice.[5]

Table 3: Pharmacokinetic Parameters of Propylthis compound (PTU) in Humans

| Parameter | Value | Reference |

| Bioavailability | 75-95% | [6][7] |

| Protein Binding | 80-85% | [6] |

| Volume of Distribution (Vd) | 0.4 L/kg | [6] |

| Elimination Half-life | ~1 hour | [6] |

| Metabolism | Hepatic (glucuronidation) | [6] |

| Excretion | ~35% as metabolites in urine | [6] |

Experimental Protocols

In Vitro Thyroid Peroxidase (TPO) Inhibition Assay (Amplex® UltraRed Method)

This assay provides a sensitive, fluorescence-based method for determining the inhibitory potential of compounds against TPO.

Materials:

-

Thyroid microsomes (source of TPO)

-

Amplex® UltraRed reagent

-

Hydrogen peroxide (H₂O₂)

-

Potassium phosphate (B84403) buffer (pH 7.4)

-

Test compounds (e.g., this compound derivatives) dissolved in DMSO

-

96-well black microplates

-

Microplate reader with fluorescence capabilities

Procedure:

-

Prepare Reagents:

-

Prepare a working solution of thyroid microsomes in potassium phosphate buffer.

-

Prepare a stock solution of Amplex® UltraRed in DMSO.

-

Prepare a working solution of H₂O₂ in potassium phosphate buffer.

-

Prepare serial dilutions of the test compounds in DMSO.

-

-

Assay Protocol:

-

Add the test compound dilutions to the wells of the 96-well plate. Include a vehicle control (DMSO) and a positive control (e.g., PTU).

-

Add the thyroid microsome working solution to each well.

-

Pre-incubate the plate to allow for inhibitor-enzyme interaction.

-

Initiate the reaction by adding a mixture of Amplex® UltraRed and H₂O₂ to each well.

-

Incubate the plate, protected from light.

-

Measure the fluorescence intensity (excitation ~545 nm, emission ~590 nm).

-

-

Data Analysis:

-

Subtract the background fluorescence (wells with no enzyme).

-

Normalize the data to the vehicle control (100% activity).

-

Plot the percent inhibition versus the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a dose-response curve.[8]

-

The following diagram outlines the workflow for this in vitro assay.

In Vivo Evaluation of Antithyroid Activity in a Rat Model

This protocol describes a general approach to assess the in vivo efficacy of antithyroid compounds.

Animals:

-

Male Wistar rats

Procedure:

-

Induction of Hyperthyroidism (Optional but recommended for efficacy studies):

-

Administer thyroxine (e.g., 600 µg/kg, orally) daily for a specified period (e.g., 14 days) to induce a hyperthyroid state.

-

Confirm hyperthyroidism by measuring serum T3 and T4 levels.

-

-

Treatment:

-

Divide the animals into groups: normal control, hyperthyroid control, positive control (e.g., PTU, 10 mg/kg), and test compound groups (various doses).

-

Administer the respective treatments orally for a defined period (e.g., 21 days).

-

-

Monitoring and Sample Collection:

-

Monitor body weight and food consumption throughout the study.

-

At the end of the treatment period, collect blood samples for serum hormone analysis (T3, T4, TSH).

-

Euthanize the animals and collect thyroid glands for weighing and histopathological examination.

-

-

Analysis:

Drug Development Workflow

The development of new antithyroid drugs follows a structured pipeline from initial discovery to clinical application.

The logical flow for the discovery and development of an antithyroid drug is depicted below.

Conclusion

This compound and its derivatives, particularly propylthis compound, have a well-defined biochemical profile centered on the inhibition of thyroid peroxidase and, in the case of PTU, the peripheral deiodination of T4. The quantitative data on their inhibitory potency and pharmacokinetic parameters provide a solid foundation for their study and clinical application. The experimental protocols outlined in this guide offer standardized methods for the in vitro and in vivo evaluation of these and novel antithyroid compounds. A thorough understanding of these biochemical properties is essential for researchers and drug development professionals working to advance the treatment of thyroid disorders.

References

- 1. 2-Thiouracil - Wikipedia [en.wikipedia.org]

- 2. This compound: Comprehensive profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, Synthesis, Molecular Modeling, and Biological Evaluation of Novel this compound Derivatives as Potential Antithyroid Agents [mdpi.com]

- 4. Extrapolating In Vitro Screening Assay Data for Thyroperoxidase Inhibition to Predict Serum Thyroid Hormones in the Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 5. publications.iarc.who.int [publications.iarc.who.int]

- 6. In vitro assays for characterization of distinct multiple catalytic activities of thyroid peroxidase using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Drug development for graves’ disease - A Pipeline Analysis Report Drug Development Pipeline - Pharma Analysis Report – Technavio [technavio.com]

- 8. benchchem.com [benchchem.com]

- 9. Thyroid Cancer - Pipeline Insight, 2025 - Research and Markets [researchandmarkets.com]

- 10. researchgate.net [researchgate.net]

The Historical Development of Thiouracil as a Research Tool: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The discovery of thiouracil and its derivatives in the early 1940s marked a pivotal moment in thyroid research and the clinical management of hyperthyroidism. Initially identified through serendipitous observations of goitrogenic effects in rats, this compound rapidly became an indispensable research tool for elucidating the intricacies of thyroid hormone synthesis and physiology. This technical guide provides a comprehensive overview of the historical development of this compound as a research tool, detailing its mechanism of action, key historical experiments, and the evolution of its application in thyroid research.

The Dawn of Antithyroid Drug Research: A Historical Perspective

The journey to understanding this compound's role began with the work of Drs. Julia and Cosmo Mackenzie and Curt Richter at Johns Hopkins University. Their research in the early 1940s on the effects of various compounds in rats led to the observation that certain sulfur-containing compounds, including thiourea (B124793), caused enlargement of the thyroid gland (goiter). This groundbreaking finding paved the way for Dr. Edwin B. Astwood's seminal 1943 report in the Journal of the American Medical Association, which described the successful use of thiourea and subsequently the more potent 2-thiouracil in treating patients with hyperthyroidism.[1][2] These early studies established this compound as a revolutionary therapeutic agent and a powerful tool for investigating thyroid function.

Mechanism of Action: Inhibition of Thyroid Hormone Synthesis

This compound and its derivatives, most notably propylthis compound (B1679721) (PTU), exert their effects primarily by inhibiting the enzyme thyroid peroxidase (TPO). TPO is the key enzyme responsible for the synthesis of thyroid hormones, catalyzing both the iodination of tyrosine residues on the thyroglobulin molecule and the coupling of these iodotyrosines to form thyroxine (T4) and triiodothyronine (T3).

The inhibitory action of this compound on TPO is multifaceted. It is believed to act as a substrate for TPO, thereby competitively inhibiting the iodination of tyrosine. Additionally, it can cause irreversible inactivation of the enzyme.[3] Propylthis compound also possesses an additional mechanism of action: it inhibits the peripheral conversion of T4 to the more biologically active T3 by inhibiting the enzyme 5'-deiodinase.[4]

Signaling Pathway of this compound's Action

The following diagram illustrates the key steps in thyroid hormone synthesis and the points of inhibition by this compound.

Caption: Mechanism of this compound and Propylthis compound Action.

Quantitative Data from Historical and Modern Studies

The following tables summarize key quantitative data on the effects of this compound and its derivatives from both early and more recent research.

Table 1: Early Clinical Observations of this compound's Effect on Basal Metabolic Rate (BMR)

| Patient Group | Initial Dosage of 2-Thiouracil | Duration of Treatment | Observed Change in BMR | Reference |

| Hyperthyroid Patients | 1.0 - 2.0 grams/day (in divided doses) | Variable | Gradual decrease to normal levels | Astwood, 1943[1] |

Table 2: Effect of this compound on Rat Thyroid Gland Weight

| Treatment Group | Duration of Treatment | Thyroid Gland Weight (relative to control) | Reference |

| Rats fed this compound | Not specified | Increased | Mackenzie & Mackenzie, 1943 |

Table 3: In Vitro Inhibitory Potency of this compound Derivatives against Thyroid Peroxidase (TPO)

| Compound | Common Abbreviation | CAS Number | In Vitro TPO Inhibition IC50 (µM) | Reference |

| Methimazole | MMI | 60-56-0 | 0.11 | [5] |

| Propylthis compound | PTU | 51-52-5 | 1.2 | [5] |

Experimental Protocols

Detailed methodologies from key historical and modern experiments are provided below to illustrate how this compound has been utilized as a research tool.

Historical Protocol: Assessment of Antithyroid Activity in Humans (Astwood, 1943)

Objective: To determine the effect of this compound on the basal metabolic rate (BMR) in patients with hyperthyroidism.

Methodology:

-

Subject Selection: Patients diagnosed with hyperthyroidism were selected for the study.

-

Compound Administration: 2-thiouracil was administered orally in divided doses, with initial total daily doses ranging from 1.0 to 2.0 grams.

-

BMR Measurement: The basal metabolic rate was measured periodically throughout the treatment period. In the 1940s, BMR was typically measured using indirect calorimetry, where the patient would be in a resting, post-absorptive state, and their oxygen consumption would be measured over a specific time. The amount of oxygen consumed was then used to calculate the metabolic rate.

-

Data Analysis: Changes in BMR from baseline were recorded and correlated with the duration and dosage of this compound treatment.

Modern Protocol: In Vitro Thyroid Peroxidase (TPO) Inhibition Assay (Guaiacol Oxidation Method)

Objective: To determine the in vitro inhibitory potency (IC50) of a test compound (e.g., propylthis compound) on thyroid peroxidase.

Materials:

-

Thyroid microsomes (as a source of TPO)

-

Guaiacol (B22219) solution

-

Hydrogen peroxide (H₂O₂) solution

-

Potassium phosphate (B84403) buffer (pH 7.4)

-

Test compound (e.g., propylthis compound) dissolved in a suitable solvent (e.g., DMSO)

-

96-well microplate

-

Spectrophotometer

Procedure:

-

Prepare serial dilutions of the test compound.

-

In a 96-well plate, add the thyroid microsomes.

-

Add the test compound at various concentrations to the wells.

-

Add the guaiacol solution to each well.

-

Incubate the mixture at a controlled temperature (e.g., 37°C) for a short period.

-

Initiate the reaction by adding H₂O₂.

-

Immediately monitor the change in absorbance at 470 nm for a set period (e.g., 2 minutes) in a spectrophotometer. The rate of reaction is determined from the linear portion of the kinetic curve.

-

Calculate the percentage of inhibition relative to a vehicle control and determine the IC50 value.

In Vivo Protocol: Induction of Hypothyroidism in Rats

Objective: To induce a hypothyroid state in rats for the study of thyroid physiology or the testing of therapeutic agents.

Methodology:

-

Animal Model: Male or female Sprague-Dawley rats are commonly used.

-

Compound Administration: Propylthis compound (PTU) is typically administered in the drinking water at a concentration of 0.01% to 0.05% or via oral gavage.

-

Duration of Treatment: Treatment duration can vary from a few days to several weeks depending on the desired severity of hypothyroidism.

-

Confirmation of Hypothyroidism: The hypothyroid state is confirmed by measuring serum levels of T3, T4, and thyroid-stimulating hormone (TSH). In hypothyroid animals, T3 and T4 levels will be significantly decreased, while TSH levels will be elevated due to the loss of negative feedback.

-

Histological Analysis: At the end of the study, thyroid glands can be collected, fixed in 10% formalin, embedded in paraffin, sectioned, and stained (e.g., with hematoxylin (B73222) and eosin) to observe changes in follicular cell size and colloid content.

Experimental Workflows

The following diagrams illustrate typical experimental workflows for in vitro and in vivo studies using this compound.

Caption: In Vitro TPO Inhibition Assay Workflow.

References

- 1. Histology, Thyroid Gland - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Effect of antithyroid agents 6-propyl-2-thiouracil and 1-mehtyl-2-mercaptoimidazole on human thyroid iodine peroxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Harris-Benedict studies of human basal metabolism: history and limitations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. files.core.ac.uk [files.core.ac.uk]

- 5. [Historical and methodological aspects of the measurement and prediction of basal metabolic rate: a review] - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis, Characterization, and Application of Novel Thiouracil Derivatives

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Thiouracil Scaffold in Medicinal Chemistry

This compound, a pyrimidine (B1678525) derivative where one of the carbonyl groups of uracil (B121893) is replaced by a thiocarbonyl, serves as a privileged scaffold in medicinal chemistry. Its structural similarity to the endogenous nucleobase uracil allows it to interact with a wide array of biological targets. This compound and its derivatives exhibit a broad spectrum of pharmacological activities, including antithyroid, anticancer, antiviral, and antimicrobial properties.[1][2][3] The versatility of the this compound core allows for extensive chemical modification at various positions, enabling the systematic development of new therapeutic agents with enhanced potency and selectivity. This guide provides an in-depth overview of the synthesis, characterization, and biological evaluation of novel this compound derivatives, offering detailed protocols and data presentation for researchers in the field.

Synthetic Strategies for this compound Derivatives

The synthesis of the this compound core and its subsequent derivatization can be achieved through several reliable methods. The most common approach involves a one-pot multicomponent condensation reaction, often a variation of the Biginelli reaction.

2.1 Core Synthesis via Condensation Reactions

A primary method for constructing the this compound ring involves the condensation of thiourea (B124793) with a β-dicarbonyl compound (like ethyl acetoacetate) or an active methylene (B1212753) compound (like ethyl cyanoacetate) and an aldehyde.[4] This approach allows for the introduction of diverse substituents at positions 4, 5, and 6 of the pyrimidine ring.

2.2 Derivatization of the this compound Core

Alternatively, novel derivatives can be synthesized by modifying a pre-existing 2-thiouracil nucleus. A versatile strategy involves the chlorosulfonation of the 2-thiouracil ring at position 5, followed by the reaction of the resulting sulfonyl chloride intermediate with various amines or other nucleophiles to generate a library of 2-thiouracil-5-sulfonamide derivatives.[5][6][7] Further modifications can be made, for example, by chlorinating the C4 position with reagents like POCl₃/PCl₅, which can then be substituted with nucleophiles like hydrazines or amines to create further diversity.[5]

Caption: General workflow for the synthesis of novel this compound derivatives.

Characterization of Novel this compound Derivatives

The structural elucidation of newly synthesized compounds is a critical step. A combination of spectroscopic techniques is employed to confirm the identity and purity of the this compound derivatives.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for determining the chemical structure. Key signals include the exchangeable N-H protons of the this compound ring (often seen as broad singlets >12 ppm), the C5-H olefinic proton (around 5.7 ppm), and the characteristic shifts of the substituents.[8]

-

Infrared (IR) Spectroscopy: IR spectroscopy helps identify key functional groups. Characteristic peaks include N-H stretching (broad, ~3200-3400 cm⁻¹), C=O stretching (~1680 cm⁻¹), and C=S stretching vibrations.[2]

-

Mass Spectrometry (MS): High-resolution mass spectrometry provides the exact molecular weight of the compound, confirming its elemental formula.

-

Elemental Analysis: This technique determines the percentage composition of carbon, hydrogen, nitrogen, and sulfur, providing further confirmation of the compound's empirical formula.[5]

Table 1: Representative Spectroscopic Data for a Hypothetical this compound Derivative

| Technique | Data | Interpretation |

| ¹H NMR | δ 12.3 (br s, 1H), 12.2 (br s, 1H), 7.2-7.4 (m, 4H), 5.7 (s, 1H), 4.1 (s, 3H) | N1-H, N3-H, Aromatic protons, C5-H, OCH₃ protons |

| ¹³C NMR | δ 175.2, 162.1, 150.5, 130.1, 128.5, 114.3, 105.8, 55.6 | C2 (C=S), C4 (C=O), C6, Aromatic carbons, C5, OCH₃ |

| IR (cm⁻¹) | 3350 (N-H), 3030 (Ar C-H), 1678 (C=O), 1320, 1140 (SO₂) | Key functional groups identified |

| MS (EI) | m/z [M+] | Molecular ion peak confirms molecular weight |

| Elemental | C, H, N, S: Calculated vs. Found | Confirms elemental composition |

Biological Activity and Signaling Pathways

This compound derivatives are potent inhibitors of various enzymes critical for cell proliferation and survival, making them attractive candidates for anticancer drug development.

4.1 Anticancer Activity: Inhibition of Thymidylate Synthase (TS)

Thymidylate synthase (TS) is a crucial enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA synthesis.[9] Inhibition of TS leads to a depletion of the dTMP pool, disrupting DNA replication and repair, and ultimately inducing cell cycle arrest and apoptosis in rapidly dividing cancer cells. Many 5-substituted and 6-aryl-5-cyano this compound derivatives have been designed and synthesized as potent TS inhibitors.[9]

Caption: Inhibition of Thymidylate Synthase by a this compound derivative.

4.2 Antithyroid Mechanism

Propylthis compound (PTU) and related derivatives function as antithyroid agents by inhibiting the enzyme lactoperoxidase (LPO).[5] This enzyme is essential for the oxidation of iodide and the iodination of tyrosine residues on thyroglobulin, which are critical steps in the synthesis of thyroid hormones (T3 and T4).[5] By blocking this process, this compound derivatives effectively reduce the overproduction of thyroid hormones in conditions like hyperthyroidism.[5]

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and characterization of a representative this compound derivative.

5.1 Protocol: Synthesis of N-(4-methoxyphenyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide

This protocol is adapted from the synthesis of 2-thiouracil-5-sulfonamide derivatives.[5]

-

Step 1: Synthesis of 2-Thiouracil-5-sulfonyl chloride: 2-Thiouracil is added portion-wise to an excess of chlorosulfonic acid at 0°C. The mixture is stirred and slowly heated to 120°C for 2 hours. After cooling, the reaction mixture is poured onto crushed ice. The resulting precipitate is filtered, washed with cold water, and dried to yield the sulfonyl chloride intermediate.

-

Step 2: Synthesis of the Sulfonamide: The 2-thiouracil-5-sulfonyl chloride intermediate (0.01 mol) is dissolved in absolute ethanol (B145695) (30 mL). To this solution, p-anisidine (B42471) (4-methoxyaniline) (0.01 mol) and a catalytic amount of pyridine (B92270) are added.

-

Reaction: The mixture is heated under reflux for 8-10 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After completion, the reaction mixture is cooled to room temperature. The solid precipitate formed is collected by vacuum filtration.

-

Purification: The crude product is washed with cold ethanol to remove unreacted starting materials and then recrystallized from a suitable solvent system (e.g., DMF/water) to afford the pure product.

5.2 Protocol: NMR Sample Preparation

-

Weigh approximately 5-10 mg of the purified, dry this compound derivative.

-

Transfer the sample into a clean, dry NMR tube.

-

Add approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, as many this compound derivatives have good solubility in it).

-

Cap the NMR tube and gently vortex or invert the tube until the sample is completely dissolved.

-

Place the NMR tube into the spectrometer for analysis.

Quantitative Data Presentation

Systematic modification of the this compound scaffold allows for the study of structure-activity relationships (SAR). The following tables present hypothetical data for a series of novel derivatives to illustrate how quantitative results are typically summarized.

Table 2: Synthesis and Physicochemical Properties of this compound Derivatives (Series A)

| Compound ID | R¹ Group | R² Group | Yield (%) | M.p. (°C) |

| A-1 | -H | -phenyl | 78 | 245-247 |

| A-2 | -H | -4-chlorophenyl | 82 | 261-263 |

| A-3 | -CH₃ | -phenyl | 75 | 230-232 |

| A-4 | -CH₃ | -4-chlorophenyl | 85 | 255-257 |

Table 3: In Vitro Anticancer Activity (IC₅₀, µM) of this compound Derivatives (Series A)

| Compound ID | HT-29 (Colon) | MCF-7 (Breast) | HepG2 (Liver) |

| A-1 | 15.6 | 12.3 | 20.1 |

| A-2 | 8.2 | 6.5 | 9.8 |

| A-3 | 13.1 | 10.9 | 18.4 |

| A-4 | 5.4 | 4.1 | 6.7 |

| 5-Fluorouracil | 4.5 | 3.8 | 5.1 |

IC₅₀: The concentration of a drug that gives half-maximal response.

Structure-Activity Relationships (SAR)

The data presented in Tables 2 and 3 allow for the deduction of preliminary structure-activity relationships. For instance, the introduction of a chloro-substituent on the phenyl ring (A-2 vs. A-1; A-4 vs. A-3) consistently enhances anticancer activity across all tested cell lines. This suggests that an electron-withdrawing group at the para-position of the phenyl ring is favorable for cytotoxicity.[10] Similarly, methylation at the R¹ position (A-4 vs. A-2) also leads to a modest increase in potency, indicating that small alkyl groups may improve target engagement or cellular uptake.

References

- 1. preprints.org [preprints.org]

- 2. pharmacophorejournal.com [pharmacophorejournal.com]

- 3. This compound: Comprehensive profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chemijournal.com [chemijournal.com]

- 5. Design, Synthesis, Molecular Modeling, and Biological Evaluation of Novel this compound Derivatives as Potential Antithyroid Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of Novel 2-Thiouracil-5-Sulfonamide Derivatives as Potent Inducers of Cell Cycle Arrest and CDK2A Inhibition Supported by Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis, characterization and molecular docking studies of this compound derivatives as potent thymidylate synthase inhibitors and potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. nanobioletters.com [nanobioletters.com]

Unlocking the Antithyroid Potential of Thiouracil Analogues: A Technical Guide

Abstract: Thiouracil and its analogues represent a cornerstone in the management of hyperthyroidism. Their therapeutic efficacy is primarily attributed to the inhibition of thyroid peroxidase (TPO), a key enzyme in the biosynthesis of thyroid hormones. This technical guide provides an in-depth exploration of the antithyroid properties of this compound analogues, designed for researchers, scientists, and drug development professionals. It covers their mechanism of action, structure-activity relationships, quantitative potency, and detailed experimental protocols for their evaluation.

Introduction to this compound Analogues as Antithyroid Agents

Hyperthyroidism is a clinical condition characterized by the excessive production of thyroid hormones, primarily thyroxine (T4) and triiodothyronine (T3), by the thyroid gland.[1] This overproduction can lead to a variety of metabolic disturbances. The synthesis of these hormones is a complex process critically dependent on the enzyme thyroid peroxidase (TPO).[2] TPO, a membrane-bound glycoprotein (B1211001) in thyroid follicular cells, catalyzes the oxidation of iodide, the iodination of tyrosine residues on thyroglobulin, and the coupling of these iodotyrosines to form T4 and T3.[2]

Given its central role, TPO is a primary target for antithyroid drugs.[2] The thionamides, a class of thiourea-based compounds, are widely used for the treatment of hyperthyroidism.[1][3] This class includes this compound and its derivatives, such as propylthis compound (B1679721) (PTU) and methimazole (B1676384) (MMI).[3][4] These drugs effectively reduce the synthesis of thyroid hormones, thereby alleviating the symptoms of hyperthyroidism.[2] Understanding the molecular interactions, kinetic properties, and structure-activity relationships of these analogues is paramount for the development of more potent and specific therapeutic agents with improved safety profiles.[2]

The Core Mechanism: Inhibition of Thyroid Peroxidase

The primary mechanism of action for this compound analogues is the inhibition of thyroid peroxidase.[2] This inhibition disrupts the synthesis of thyroid hormones at multiple key steps.[2] The interaction is complex, involving both reversible and irreversible processes that are influenced by factors such as iodide concentration.[5][6]

This compound derivatives act as competitive inhibitors with respect to iodide, vying for the enzyme's active site.[2] The process begins when TPO interacts with hydrogen peroxide (H2O2), leading to the formation of an oxidized form of the enzyme (TPOox), which is reflected by a shift in the Soret band of the heme group.[5] this compound analogues then react with this oxidized heme group, preventing the oxidation of iodide ions (I⁻) to iodine (I₂), a critical first step in hormone synthesis.[2][5]

Furthermore, these compounds can cause the inactivation of TPO.[5] Studies with radiolabeled MMI and PTU have shown that significant binding to TPO and subsequent enzyme inactivation occur when the drugs are added to the oxidized form of the enzyme.[5] This inactivation can be either reversible or irreversible, depending on the ratio of the drug to iodide concentration.[6] At low drug-to-iodide ratios, the inhibition is often reversible, but at higher ratios, it can become irreversible.[6] The presence of iodide can actually protect the enzyme from irreversible inactivation by maintaining the heme group in a reduced state.[5]

Structure-Activity Relationship (SAR) of this compound Analogues

The antithyroid activity of this compound analogues is intrinsically linked to their chemical structure. The core thiourea (B124793) moiety within the heterocyclic structure is essential for their inhibitory action.[2] Molecular modeling and experimental studies have provided insights into the key structural features that govern the potency of these compounds.

-

The Thiourea Moiety: The sulfur atom of the thiourea group is crucial for interacting with the heme iron in the active site of TPO.[2]

-

Substitutions at Position 6: The nature of the substituent at the 6th position of the this compound ring significantly influences activity. For instance, benzylthis compound (B1215630) is reported to have an antithyroid activity comparable to that of propylthis compound (PTU) in vivo.[7]

-

Modifications at Position 4: The oxygen atom at the C-4 position of the this compound ring appears to be important. SAR studies involving the replacement of this carbonyl group with a chlorine atom or a p-acetyl aniline (B41778) side chain have shown significant effects on the activity against T4 hormone levels.[8] Specifically, the p-acetyl aniline substitution resulted in a notable improvement in activity.[8]

-

The N-H Moiety: The presence of a free N-H group is considered essential for efficient inhibition of lactoperoxidase, a related enzyme, suggesting its importance for TPO inhibition as well.[9]

In a study of novel this compound derivatives, most of the designed compounds showed superiority over PTU in reducing mean serum T4 levels in hyperthyroid rats by 3% to 60%.[3][10] This highlights the potential for developing more active antithyroid agents through targeted structural modifications.[3]

Quantitative Analysis of Antithyroid Activity

The potency of this compound analogues as TPO inhibitors is quantified by their half-maximal inhibitory concentration (IC50). A lower IC50 value indicates a higher inhibitory potency. The following table summarizes the in vitro IC50 values for several this compound derivatives against thyroid peroxidase.

| Compound | IC50 (µM) | Enzyme Source | Assay Method | Reference |

| Propylthis compound (PTU) | 1.2 | Rat Thyroid Microsomes | Amplex UltraRed | [11] |

| Propylthis compound (PTU) | 2 | Not Specified | Not Specified | [12] |

| Propylthis compound (PTU) | 30 | Thyroid Peroxidase | Not Specified | [8] |

| Methimazole (MMI) | 0.11 | Rat Thyroid Microsomes | Amplex UltraRed | [11] |

| Methimazole (MMI) | 0.8 | Not Specified | Not Specified | [12] |

| Benzylthis compound | Expected to be potent | Not Specified | Not Specified | [2][7] |

Note: IC50 values can vary depending on the experimental conditions, such as enzyme source and assay method.

Experimental Protocols

In Vitro Thyroid Peroxidase Inhibition Assay (Amplex® UltraRed Method)

This assay provides a sensitive, fluorescence-based method for determining the inhibitory potential of compounds against TPO in a high-throughput format.[7]

Materials:

-

Thyroid microsomes (as a source of TPO)

-

Amplex® UltraRed (AUR) reagent (10 mM stock in DMSO)

-

Hydrogen peroxide (H₂O₂) (300 µM working solution)

-

Potassium phosphate (B84403) buffer (200 mM, pH 7.4)

-

Test compounds (e.g., this compound analogues) dissolved in DMSO

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.[7]

-

Assay Plating: In a 96-well black plate, add the test compound at various concentrations. Include a vehicle control (DMSO).

-

Enzyme Addition: Add 10-15 µL of thyroid microsomal protein (e.g., 12.5 µg) to each well.[2][11]

-

Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow the inhibitors to interact with the enzyme.[7]

-

Reaction Initiation: Add 75 µL of AUR reagent (final concentration 25 µM) and 25 µL of H₂O₂ (final concentration 300 µM) to each well.[2][11] Bring the final volume to approximately 200-215 µL with potassium phosphate buffer.[2]

-

Incubation: Incubate the plate for 30 minutes at 37°C, protected from light.[2][7]

-

Fluorescence Measurement: Read the fluorescence intensity using a microplate reader with excitation at approximately 544-545 nm and emission at approximately 590 nm.[2][7]

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

In Vivo Assessment of Antithyroid Activity in a Rat Model

This protocol describes a general method for evaluating the antithyroid effects of this compound analogues in a thyroxine-induced hyperthyroid rat model.[8]

Materials:

-

Male Wistar rats

-

L-Thyroxine (T4) solution

-

Test compounds (this compound analogues)

-

Vehicle for compound administration (e.g., saline, carboxymethyl cellulose)

-

Blood collection supplies

-

ELISA kits for T3 and T4 measurement

Procedure:

-

Animal Acclimatization: Acclimatize rats to laboratory conditions for at least one week before the experiment.

-

Induction of Hyperthyroidism: Administer L-Thyroxine (e.g., 600 µg/kg) daily via oral gavage or subcutaneous injection to a group of rats for a specified period (e.g., 14 days) to induce a hyperthyroid state.[8] A control group receives the vehicle only.

-

Grouping and Treatment: Divide the hyperthyroid rats into several groups:

-

Hyperthyroid control (receives vehicle)

-

Standard drug group (receives a known antithyroid drug like PTU, e.g., 10 mg/kg)

-

Test groups (receive different doses of the this compound analogues)

-

-

Compound Administration: Administer the test compounds and standard drug orally or via the appropriate route once daily for a defined treatment period (e.g., 14 days).[8]

-

Blood Collection: At the end of the treatment period, collect blood samples from all animals via a suitable method (e.g., cardiac puncture under anesthesia).

-

Hormone Analysis: Separate the serum from the blood samples. Measure the serum concentrations of T3 and T4 using validated ELISA kits.

-

Data Analysis: Compare the mean serum T3 and T4 levels between the different treatment groups and the hyperthyroid control group. A significant reduction in T3 and/or T4 levels in the test groups indicates antithyroid activity.

Conclusion and Future Perspectives

This compound analogues remain a vital class of compounds for the management of hyperthyroidism, primarily through their effective inhibition of thyroid peroxidase. The structure-activity relationship studies have demonstrated that modifications to the this compound core can lead to compounds with superior activity compared to established drugs like PTU.[3] The detailed experimental protocols provided in this guide offer a framework for the continued evaluation and discovery of novel TPO inhibitors.

Future research should focus on synthesizing and evaluating new analogues with optimized potency and safety profiles. A deeper understanding of the molecular interactions within the TPO active site, potentially through crystallographic studies, could pave the way for rational drug design. Furthermore, exploring potential secondary mechanisms, such as immunomodulatory effects, could provide a more complete picture of the therapeutic actions of these compounds.[13] The continued development of sensitive and high-throughput screening assays will be crucial in identifying the next generation of antithyroid drugs.

References

- 1. Antithyroid Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Design, Synthesis, Molecular Modeling, and Biological Evaluation of Novel this compound Derivatives as Potential Antithyroid Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Se- and s-based this compound and methimazole analogues exert different inhibitory mechanisms on type 1 and type 2 deiodinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mechanism of inactivation of thyroid peroxidase by thioureylene drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The mechanism of action of the thioureylene antithyroid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. mdpi.com [mdpi.com]

- 9. Mechanism of action of thioureylene antithyroid drugs in the rat: possible inactivation of thyroid peroxidase by propylthis compound. | Semantic Scholar [semanticscholar.org]

- 10. researchgate.net [researchgate.net]

- 11. Extrapolating In Vitro Screening Assay Data for Thyroperoxidase Inhibition to Predict Serum Thyroid Hormones in the Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Fundamental Differences in the Biochemical Properties of Thiouracil vs. Uracil

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive examination of the core biochemical distinctions between the naturally occurring pyrimidine (B1678525), uracil (B121893), and its sulfur-substituted analogue, thiouracil. Focusing on the structural, physicochemical, and metabolic differences, this document aims to equip researchers, scientists, and drug development professionals with a detailed understanding of these compounds for applications in molecular biology, pharmacology, and therapeutic development.

Structural and Physicochemical Properties: A Quantitative Comparison

The fundamental difference between uracil and this compound lies in the substitution of an oxygen atom with a sulfur atom in the pyrimidine ring. This seemingly minor alteration induces significant changes in the molecule's electronic structure, bond lengths, and overall physicochemical properties. The position of the sulfur atom, typically at the C2 or C4 position, further diversifies these characteristics.

Table 1: Physicochemical Properties of Uracil and Thiouracils

| Property | Uracil | 2-Thiouracil | 4-Thiouracil (B160184) |

| Molecular Formula | C₄H₄N₂O₂ | C₄H₄N₂OS | C₄H₄N₂OS |

| Molecular Weight ( g/mol ) | 112.09 | 128.15 | 128.15 |

| pKa | 9.45[1] | ~8.2 | ~8.5 |

| UV Absorption Maxima (λmax, nm) | 258[2][3] | ~270 | ~330[4][5] |

| Molar Extinction Coefficient (ε, M⁻¹cm⁻¹ at λmax) | 8,200 (at 258 nm)[3] | Not specified | Not specified |

Table 2: Comparative Bond Lengths (in Ångströms, Å)

| Bond | Uracil | 2-Thiouracil | 4-Thiouracil |

| C2=O/S | ~1.22[6] | ~1.66[6] | ~1.22 |

| C4=O/S | ~1.23 | ~1.23 | ~1.66 |

| C5=C6 | ~1.340[7] | ~1.354[7] | Not specified |

The substitution of oxygen with the larger, less electronegative sulfur atom leads to a significant increase in the C=S bond length compared to the C=O bond.[6] This alteration in bond length and the increased polarizability of sulfur contribute to a greater contribution of zwitterionic resonance forms in thiouracils, particularly in 4-thiouracil, leading to an increased dipole moment.[7][8] These structural changes have profound implications for molecular interactions, including base pairing and enzyme binding.

Metabolic Pathways and Biological Roles

Uracil is a fundamental component of RNA, pairing with adenine. Its metabolism is tightly regulated through de novo synthesis and salvage pathways. This compound, as a synthetic analogue, can enter these pathways, leading to significant biological consequences.

Pyrimidine Biosynthesis: De Novo vs. Salvage Pathways

Uracil, in the form of Uridine Monophosphate (UMP), is synthesized de novo from simple precursors like bicarbonate, glutamine, and aspartate.[9][10] The salvage pathway, on the other hand, recycles pre-existing pyrimidine bases and nucleosides.[11] this compound can be utilized by the salvage pathway, where enzymes like uracil phosphoribosyltransferase (UPRT) can convert it into its corresponding nucleotide.[12]

This compound as an Antithyroid Agent

A primary pharmacological role of this compound and its derivatives (e.g., propylthis compound) is the inhibition of thyroid hormone synthesis. This is achieved by targeting the enzyme thyroid peroxidase (TPO).[13]

This compound acts as a competitive inhibitor of TPO, preventing the oxidation of iodide and its subsequent incorporation into tyrosine residues on thyroglobulin.[12][14] This blockage of iodination and the coupling of iodotyrosines effectively halts the production of thyroid hormones T3 and T4.[13][15]

4-Thiouracil in RNA Labeling

The unique photochemical properties of 4-thiouracil make it a valuable tool for studying RNA metabolism. When cells are incubated with 4-thiouracil, it is incorporated into newly transcribed RNA. The thiol group can then be specifically biotinylated, allowing for the affinity purification of this nascent RNA.[16]

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Uracil and this compound Analysis

This method allows for the separation and quantification of uracil and this compound in biological samples.

-

Column: Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[17][18]

-

Mobile Phase: An isocratic or gradient elution using a mixture of an aqueous buffer (e.g., 0.05% formic acid in water) and an organic solvent (e.g., acetonitrile).[19]

-

Flow Rate: Typically 0.5-1.0 mL/min.[19]

-

Detection: UV detection at the respective λmax of uracil (~260 nm) and the specific this compound derivative.[18][19]

-

Sample Preparation: Plasma or cell culture media samples may require a protein precipitation step (e.g., with acetonitrile (B52724) or perchloric acid) followed by centrifugation. The supernatant is then injected into the HPLC system.[20]

-

Quantification: A calibration curve is generated using standards of known concentrations of uracil and this compound.

Thyroid Peroxidase (TPO) Inhibition Assay

This assay measures the inhibitory effect of this compound on TPO activity.

-

Reagents:

-

Purified thyroid peroxidase.

-

Guaiacol (B22219) (as a substrate for oxidation).

-

Hydrogen peroxide (H₂O₂).

-

This compound or its derivatives at various concentrations.

-

Buffer (e.g., Tris/HCl, pH 7.4).

-

-

Procedure:

-

Prepare assay mixtures containing the buffer, TPO enzyme, and varying concentrations of the this compound compound.

-

Initiate the reaction by adding H₂O₂.

-

Monitor the oxidation of guaiacol by measuring the increase in absorbance at 470 nm over a specific time period (e.g., 15 seconds) using a spectrophotometer.

-

A control reaction without the inhibitor is run in parallel.

-

-

Data Analysis: The percentage of inhibition is calculated for each concentration of the this compound derivative. The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) can then be determined.

4-Thiouracil Labeling and Purification of Nascent RNA

This protocol outlines the key steps for isolating newly transcribed RNA from cell culture.

-

Cell Labeling:

-

Culture cells to the desired confluency.

-

Add 4-thiouracil (or 4-thiouridine) to the culture medium at a final concentration of approximately 10 µM.[21]

-

Incubate for a short period (e.g., 2-10 minutes) to label newly synthesized RNA.[16][21]

-

Harvest the cells and immediately proceed to RNA extraction to prevent RNA degradation.

-

-

Total RNA Extraction:

-

Perform a chloroform (B151607) extraction to separate the aqueous phase (containing RNA) from the organic phase.[24]

-

Precipitate the RNA from the aqueous phase using isopropanol.[24]

-

Wash the RNA pellet with 75% ethanol (B145695) and resuspend in RNase-free water.[22]

-

Biotinylation of Thiolated RNA:

-

Incubate the total RNA with Biotin-HPDP in a biotinylation buffer. This reagent specifically reacts with the thiol group on the incorporated 4-thiouracil.[24]

-

Remove excess biotin (B1667282) by performing a phenol/chloroform extraction.[24]

-

-

Affinity Purification:

-

Incubate the biotinylated RNA with streptavidin-coated magnetic beads. The high affinity of streptavidin for biotin will capture the labeled RNA.[24]

-

Wash the beads several times to remove non-biotinylated (pre-existing) RNA.[21]

-

Elute the purified nascent RNA from the beads using a reducing agent like β-mercaptoethanol or DTT, which cleaves the disulfide bond in Biotin-HPDP.[21][24]

-

Precipitate the eluted RNA for downstream applications such as RT-qPCR or RNA sequencing.[21]

-

Conclusion

The substitution of an oxygen with a sulfur atom fundamentally alters the biochemical properties of uracil, giving rise to the unique characteristics of this compound. These differences, from changes in physicochemical properties to distinct metabolic fates and pharmacological activities, have been harnessed for both therapeutic purposes, as in the case of antithyroid drugs, and as powerful research tools for elucidating the dynamics of RNA metabolism. A thorough understanding of these core differences is essential for the continued development of novel diagnostic and therapeutic strategies based on pyrimidine analogues.

References

- 1. etj.bioscientifica.com [etj.bioscientifica.com]

- 2. UV-Vis Spectrum of Uracil | SIELC Technologies [sielc.com]

- 3. PhotochemCAD | Uracil [photochemcad.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Quantum-Chemistry Study of the Photophysical Properties of 4-Thiouracil and Comparisons with 2-Thiouracil - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Polarization in the Structures of Uracil and Thiouracils: Implication for Binding with Orotidine 5’-Monophosphate Decarboxylase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. De novo and salvage pathway of nucleotides synthesis.pptx [slideshare.net]

- 10. easybiologyclass.com [easybiologyclass.com]

- 11. researchgate.net [researchgate.net]

- 12. The mechanism of action of the thioureylene antithyroid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. What is the mechanism of Propylthis compound? [synapse.patsnap.com]

- 14. benchchem.com [benchchem.com]

- 15. droracle.ai [droracle.ai]

- 16. Extremely Rapid and Specific Metabolic Labelling of RNA In Vivo with 4-Thiouracil (Ers4tU) [jove.com]

- 17. HPLC Separation of Uracil, Thymine, Hypoxanthine and Guanine on Newcrom AH | SIELC Technologies [sielc.com]

- 18. researchgate.net [researchgate.net]

- 19. mdpi.com [mdpi.com]

- 20. An accurate dihydrouracil/uracil determination using improved high performance liquid chromatography method for preventing fluoropyrimidines-related toxicity in clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Preparation of RNA 3’ End Sequencing Libraries of Total and 4-thiouracil Labeled RNA for Simultaneous Measurement of Transcription, RNA Synthesis and Decay in S. cerevisiae [bio-protocol.org]

- 22. Isolation of Newly Transcribed RNA Using the Metabolic Label 4-thiouridine - PMC [pmc.ncbi.nlm.nih.gov]

- 23. ntc.hms.harvard.edu [ntc.hms.harvard.edu]

- 24. escholarship.org [escholarship.org]

Investigating the Carcinogenic Potential of Thiouracil in Laboratory Studies: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiouracil, a thioamide drug, was historically used in the treatment of hyperthyroidism. Its mechanism of action involves the inhibition of thyroid peroxidase, an enzyme crucial for the synthesis of thyroid hormones. While effective in managing thyroid overactivity, concerns regarding its long-term safety, particularly its carcinogenic potential, have led to its discontinuation in clinical practice. This technical guide provides a comprehensive overview of the laboratory studies that have investigated the carcinogenic properties of this compound, with a focus on quantitative data, experimental methodologies, and the underlying molecular pathways. The evidence strongly indicates that this compound is a potent inducer of thyroid tumors in various animal models.[1] This document is intended to serve as a detailed resource for researchers, scientists, and drug development professionals involved in preclinical safety assessment and endocrine disruption research.

Data Presentation: this compound-Induced Thyroid Tumorigenesis

The carcinogenic effects of this compound and its derivative, propylthis compound (B1679721) (PTU), have been demonstrated in multiple rodent species. The primary target organ for tumorigenesis is the thyroid gland, with studies consistently reporting the induction of follicular cell hyperplasia, adenomas, and carcinomas.[1][2]

Table 1: Carcinogenic Effects of this compound in Fischer 344 Rats

| Dose (mg/kg in diet) | Duration | Sex | Number of Animals | Malignant Thyroid Follicular-Cell Tumor Incidence |

| 0 (Control) | 104 weeks | M | 214 | 5/214 (2.3%) |

| 83 | 104 weeks | M | 24 | 6/24 (25.0%) |

| 250 | 104 weeks | M | 24 | 14/24 (58.3%) |

| 750 | 104 weeks | M | 24 | 5/24 (20.8%) |

| 0 (Control) | 104 weeks | F | 214 | 5/214 (2.3%) |

| 83 | 104 weeks | F | 23 | 2/23 (8.7%) |

| 250 | 104 weeks | F | 24 | 6/24 (25.0%) |

| 750 | 104 weeks | F | 24 | 18/24 (75.0%) |

Data from Fears et al., 1989 as cited in IARC Monographs Volume 79.[1]

Table 2: Carcinogenic Effects of Propylthis compound (PTU) in Rodents

| Species | Strain | Treatment | Duration | Sex | Tumor Type | Incidence |

| Mouse | C57BL | 0.5 g/kg PTU in diet | Approx. 50% survival | M/F | Pituitary Adenoma | 15/24 |

| Mouse | C57BL | 1.0 g/kg PTU in diet | Approx. 50% survival | M/F | Pituitary Adenoma | 21/29 |

| Mouse | C57BL | Control | Approx. 50% survival | M/F | Pituitary Adenoma | 0/28 |

| Rat | Long-Evans | 0.1% PTU in drinking water + 131I | - | M/F | Thyroid Adenoma | 23/35 |

| Rat | Long-Evans | 0.1% PTU in drinking water | - | M/F | Thyroid Adenoma | 16/33 |

| Rat | Wistar | DHPN + 0.15% PTU | 20 weeks | M | Follicular Adenoma | 21/21 (100%) |

| Rat | Wistar | DHPN + 0.15% PTU | 20 weeks | M | Follicular Carcinoma | 11/21 (52%) |

| Rat | Wistar | DHPN alone | 20 weeks | M | Follicular Adenoma | 4/21 (19%) |

| Rat | Wistar | PTU alone | 20 weeks | M | Thyroid Tumors | 0/untreated |

Data compiled from King et al., 1963; Lindsay et al., 1966; Kitahori et al., 1984.[3][4]

Experimental Protocols

The following sections detail the methodologies for key experiments cited in the investigation of this compound's carcinogenic potential.

Long-Term Carcinogenicity Bioassay in Rodents (Adapted from OECD Guideline 452)

This protocol outlines a general framework for a two-year carcinogenicity study.

-

Animal Model:

-

Species and Strain: Typically Fischer 344 or Sprague-Dawley rats, and B6C3F1 mice.

-

Age: Young adult animals (e.g., 6-8 weeks old at the start of treatment).

-

Number of Animals: At least 50 animals per sex for each treatment and control group.

-

-

Animal Husbandry:

-

Housing: Housed in a controlled environment with a 12-hour light/dark cycle, constant temperature, and humidity.

-

Diet: Fed a standard laboratory diet and provided with water ad libitum. The test substance is incorporated into the diet or drinking water at specified concentrations.

-

-

Experimental Design:

-

Dose Selection: At least three dose levels of this compound plus a concurrent control group. Doses are selected based on results from subchronic toxicity studies, aiming for a high dose that induces some toxicity but not significant mortality, a low dose that produces no observable adverse effects, and an intermediate dose.

-

Route of Administration: Oral, via diet or drinking water, is the most common route for this compound studies.

-

Duration: 24 months.

-

-

In-Life Observations:

-

Clinical Signs: Animals are observed daily for clinical signs of toxicity.

-

Body Weight and Food/Water Consumption: Measured weekly for the first 13 weeks and monthly thereafter.

-

Palpation: Animals are palpated for masses at regular intervals.

-

-

Terminal Procedures:

-

Necropsy: At the end of the study, all surviving animals are euthanized and subjected to a full gross necropsy.

-

Organ Weights: Thyroid, liver, kidneys, and other target organs are weighed.

-

Histopathology: A comprehensive list of tissues, with a particular focus on the thyroid gland, is collected, fixed in 10% neutral buffered formalin, processed, embedded in paraffin (B1166041), sectioned, and stained with hematoxylin (B73222) and eosin (B541160) (H&E) for microscopic examination.

-

Thyroid Hormone Analysis (ELISA)

This protocol describes the measurement of serum Thyroxine (T4) and Thyroid-Stimulating Hormone (TSH) levels in rats.

-

Sample Collection and Preparation:

-

Blood is collected from the animals via an appropriate method (e.g., retro-orbital sinus, cardiac puncture).

-

Serum is separated by centrifugation and stored at -80°C until analysis.

-

-

ELISA Procedure (Example for T4):

-

Bring all reagents and samples to room temperature.

-

Add standards, controls, and samples in duplicate to the wells of a microplate pre-coated with anti-T4 antibody.

-

Add T4-enzyme conjugate to all wells.

-

Incubate the plate, allowing competitive binding to occur.

-

Wash the plate to remove unbound reagents.

-

Add a substrate solution and incubate to allow for color development. The intensity of the color is inversely proportional to the T4 concentration.

-

Stop the reaction and read the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the T4 concentration in the samples by comparing their absorbance to the standard curve.

-

Histopathological Examination of the Thyroid Gland

-

Tissue Processing:

-

Thyroid glands are carefully dissected, trimmed of excess fat and connective tissue, and fixed in 10% neutral buffered formalin for at least 24 hours.

-

Fixed tissues are dehydrated through a series of graded alcohols, cleared in xylene, and embedded in paraffin wax.

-

Serial sections of 4-5 µm thickness are cut using a microtome.

-

-

Staining:

-

Sections are mounted on glass slides and stained with hematoxylin and eosin (H&E) as the standard stain for morphological evaluation.

-

Special stains, such as Periodic acid-Schiff (PAS), can be used to visualize colloid.

-

-

Microscopic Evaluation:

-

A board-certified veterinary pathologist examines the slides.

-

Lesions are identified and classified according to established criteria for rodent thyroid gland pathology.

-

Proliferative lesions are categorized as:

-

Follicular cell hyperplasia: An increase in the number of follicular cells, often leading to smaller, more numerous follicles with reduced colloid.

-

Follicular cell adenoma: A benign, well-demarcated, and often encapsulated neoplasm with a different growth pattern from the surrounding tissue. It may show compression of adjacent parenchyma.

-

Follicular cell carcinoma: A malignant neoplasm characterized by features such as invasion into the capsule, blood vessels, or adjacent tissues, and/or metastasis. Cellular and nuclear pleomorphism and increased mitotic activity are also common features.

-

-

Mandatory Visualizations

Signaling Pathway of this compound-Induced Thyroid Carcinogenesis

The carcinogenic effect of this compound is primarily mediated through a hormonal feedback mechanism. By inhibiting thyroid hormone synthesis, this compound leads to a compensatory increase in the secretion of Thyroid-Stimulating Hormone (TSH) from the pituitary gland. Chronic stimulation of the thyroid gland by elevated TSH levels promotes follicular cell proliferation, leading to hyperplasia, and eventually, the development of adenomas and carcinomas.

Caption: this compound-induced thyroid carcinogenesis pathway.

Experimental Workflow for a Carcinogenicity Bioassay

The following diagram illustrates the typical workflow for a two-year rodent carcinogenicity bioassay.

Caption: Workflow for a rodent carcinogenicity bioassay.

Conclusion

The data from numerous laboratory studies unequivocally demonstrate the carcinogenic potential of this compound in rodents, with the thyroid gland being the primary target. The mechanism is well-understood and involves a sustained increase in TSH levels due to the inhibition of thyroid hormone synthesis. This leads to chronic stimulation of the thyroid follicular cells, resulting in a progression from hyperplasia to benign and malignant neoplasms. The detailed experimental protocols and data presented in this guide provide a solid foundation for understanding the risks associated with this compound and serve as a valuable resource for the preclinical safety assessment of compounds with similar mechanisms of action. For drug development professionals, these findings underscore the importance of thoroughly evaluating the potential for endocrine disruption and subsequent tumorigenesis of new chemical entities.

References

- 1. publications.iarc.who.int [publications.iarc.who.int]

- 2. Propylthis compound - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. publications.iarc.who.int [publications.iarc.who.int]

- 4. Effect of propylthis compound on the thyroid tumorigenesis induced by N-bis(2-hydroxypropyl)nitrosamine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

The Metabolic Journey of Thiouracil: An In-Vivo Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the metabolic fate of Thiouracil in vivo. This compound, a thiourea (B124793) derivative, and its analogues such as Propylthis compound (B1679721) (PTU), are of significant interest due to their historical and ongoing applications as antithyroid agents. Understanding their absorption, distribution, metabolism, and excretion (ADME) is crucial for assessing their therapeutic efficacy and potential toxicity. This document synthesizes key findings from various in vivo studies, presenting quantitative data in accessible formats, detailing experimental methodologies, and visualizing complex biological pathways.

Absorption, Distribution, Metabolism, and Excretion (ADME) Profile

This compound is readily absorbed from the gastrointestinal tract in rats. Following administration, it is distributed throughout the body, with a notable accumulation in the thyroid gland.[1] The primary mechanism of action of this compound and its derivatives is the inhibition of thyroid peroxidase (TPO), an enzyme essential for the synthesis of thyroid hormones.[2][3] This inhibition leads to a decrease in the production of thyroxine (T4) and triiodothyronine (T3).

Metabolism of this compound occurs primarily in the liver. While detailed metabolic pathways are not fully elucidated, proposed routes include breakdown to uracil, followed by further metabolism to beta-ureidopropionic acid, beta-alanine, ammonia, and carbon dioxide. Another identified metabolic pathway is S-methylation. The major metabolic pathway for the more extensively studied analogue, Propylthis compound, is glucuronidation, with metabolites primarily excreted in the urine.[4] Less than 10% of the parent drug is excreted unchanged in the urine.[5]

Pharmacokinetic Parameters

Due to the limited availability of comprehensive pharmacokinetic data for this compound, the following tables summarize the pharmacokinetic parameters for its well-studied derivative, Propylthis compound (PTU), in humans and rats. These values provide a valuable reference for understanding the general behavior of thiourea-class antithyroid drugs in vivo.

Table 1: Pharmacokinetic Parameters of Propylthis compound (PTU) in Humans

| Parameter | Value | Reference |

| Bioavailability | 75% - 95% | [2][5] |

| Time to Peak Concentration (Tmax) | ~1 hour | [2] |

| Volume of Distribution (Vd) | 0.4 L/kg | [2] |

| Plasma Protein Binding | 80% - 85% | [2] |

| Elimination Half-Life (t½) | 1 - 2 hours | [2][5] |

| Clearance | ~120 ml/min/m² | [5] |

Table 2: Pharmacokinetic Parameters of Propylthis compound (PTU) in Rats

| Parameter | Value | Note | Reference |

| Elimination Half-Life (t½) | ~2.6 days (slower phase) | Biexponential disappearance from serum observed. | [4] |

| Thyroidal Half-Life (t½) | 1.4 days | After withdrawal of treatment. | [4] |

Tissue Distribution

This compound and its derivatives exhibit a significant accumulation in the thyroid gland. In male Sprague-Dawley rats administered a single intraperitoneal injection of [35S]this compound, the concentration gradient between thyroid tissue and plasma was 7.5 at 10 hours and increased to 156 after 48 hours.[1] Studies with PTU in rats have shown that thyroidal concentrations of the drug are a linear function of the logarithm of the dose.[4]

Table 3: Tissue Distribution of Thyroxine (T4) and Triiodothyronine (T3) in Rats Following Propylthis compound (PTU) Induced Hypothyroidism (Normalized to Control)

| Tissue | T4 Concentration (% of Control) | T3 Concentration (% of Control) | Reference |

| Liver | ~1% | ~1% | [6] |

| Kidney | ~1% | ~1% | [6] |

| Brain | ~5% | ~2% | [6] |

| Heart | ~10% | ~3% | [6] |

| White Adipose Tissue | ~20% | ~6% | [6] |

Experimental Protocols

This section outlines detailed methodologies for key experiments cited in the literature for studying the metabolic fate of this compound and its analogues in vivo.

In Vivo Pharmacokinetic Study in Rats

This protocol is a composite based on methodologies described in various studies investigating the pharmacokinetics of thiourea derivatives in rats.[7][8]

Objective: To determine the pharmacokinetic profile of this compound in rats following oral administration.

Animals: Male Wistar or Sprague-Dawley rats (200-250 g). Animals are acclimatized for at least one week prior to the experiment with free access to standard chow and water.

Drug Administration:

-

Fast the rats overnight prior to drug administration.

-

Prepare a suspension of this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).

-

Administer a single oral dose of this compound (e.g., 5 mg/kg) via gavage.

Sample Collection:

-

Collect blood samples (approximately 0.25 mL) from the tail vein or via a cannula at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) into heparinized tubes.

-

Centrifuge the blood samples to separate plasma.

-

Store plasma samples at -80°C until analysis.

-

At the end of the study (e.g., 24 or 48 hours), euthanize the animals and collect tissues of interest (e.g., thyroid, liver, kidney).

-

Wash the tissues with ice-cold saline, blot dry, weigh, and store at -80°C until analysis.

Sample Preparation and Analysis:

-

Plasma and tissue homogenate samples are subjected to protein precipitation or liquid-liquid extraction to isolate this compound and its metabolites.

-

Analyze the extracted samples using a validated LC-MS/MS method (as described in section 2.2).

Pharmacokinetic Analysis:

-

Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life, clearance, and volume of distribution from the plasma concentration-time data using appropriate software.

HPLC-MS/MS Method for Quantification in Urine

This protocol is based on a validated method for the determination of 2-Thiouracil, 4-Thiouracil, and 6-methyl-2-thiouracil in bovine urine.

Sample Preparation:

-